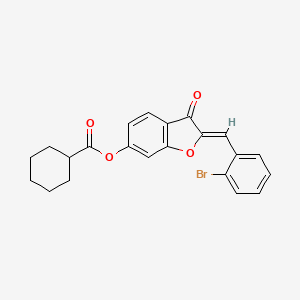
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group, a dihydrobenzofuran ring, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-bromobenzaldehyde with a suitable ketone to form the benzylidene intermediate. This intermediate is then subjected to cyclization reactions to form the dihydrobenzofuran ring. The final step involves the esterification of the cyclohexanecarboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromobenzylidene)malononitrile
- 2-(2-bromobenzylidene)malononitrile
- 2-(4-bromobenzylidene)malononitrile
Uniqueness
Compared to similar compounds, (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule with potential biological activities. Its structure features a benzofuran core, bromobenzylidene substituent, and cyclohexanecarboxylate moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21BrO6 with a molecular weight of 487.3 g/mol. The structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrO6 |
| Molecular Weight | 487.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMLKUVHNQALGCN-MTJSOVHGSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromobenzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclohexanecarboxylate moiety may facilitate hydrogen bonding with polar amino acids. These interactions can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, derivatives have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines, such as breast and colon cancer cells.
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Anticancer Activity :
- A study evaluated the effects of a related benzofuran derivative on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation pathways.
- Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The treatment group exhibited reduced swelling and inflammatory markers compared to controls, suggesting potential therapeutic applications for inflammatory diseases.
Properties
Molecular Formula |
C22H19BrO4 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C22H19BrO4/c23-18-9-5-4-8-15(18)12-20-21(24)17-11-10-16(13-19(17)27-20)26-22(25)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2/b20-12- |
InChI Key |
JQRVOCZURAIOEB-NDENLUEZSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3 |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















